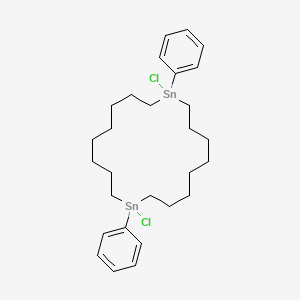
4,4-Dicyclopropylbut-3-en-1-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dicyclopropylbut-3-en-1-yl benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of cyclopropyl groups attached to a butenyl chain, which is further connected to a benzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dicyclopropylbut-3-en-1-yl benzoate typically involves the reaction of 4,4-Dicyclopropylbut-3-en-1-ol with benzoic acid or its derivatives. The reaction is often catalyzed by acid or base catalysts under controlled temperature and pressure conditions. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters to ensure high yield and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dicyclopropylbut-3-en-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4,4-Dicyclopropylbut-3-en-1-yl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4,4-Dicyclopropylbut-3-en-1-yl benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl groups and benzoate moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dicyclopropylbut-3-en-1-yl acetate
- 4,4-Dicyclopropylbut-3-en-1-yl propionate
- 4,4-Dicyclopropylbut-3-en-1-yl butyrate
Uniqueness
4,4-Dicyclopropylbut-3-en-1-yl benzoate stands out due to its specific structural features, such as the presence of cyclopropyl groups and the benzoate moiety
Propiedades
Número CAS |
93727-40-3 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
4,4-dicyclopropylbut-3-enyl benzoate |
InChI |
InChI=1S/C17H20O2/c18-17(15-5-2-1-3-6-15)19-12-4-7-16(13-8-9-13)14-10-11-14/h1-3,5-7,13-14H,4,8-12H2 |
Clave InChI |
GYHZQTDNAAWFMD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=CCCOC(=O)C2=CC=CC=C2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)

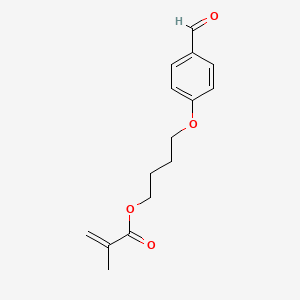
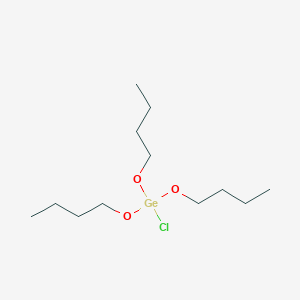
![N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14371445.png)

![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)

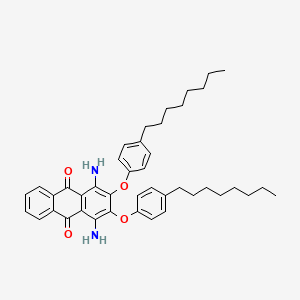

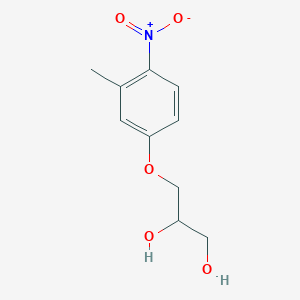
![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)
